Photodecarboxylation Quantum Yield: 15-Fold Higher Photoreactivity than Ortho Isomer
3-Nitrophenylacetate ion exhibits a photodecarboxylation quantum yield of approximately 0.6 at 367 nm, comparable to the 4-nitro isomer but approximately 15-fold higher than the ortho-nitro isomer (2-nitrophenylacetate), which exhibits a quantum yield of only 0.04 under identical conditions [1][2]. The meta-nitro isomer does not form aci-nitro intermediates detectable by flash photolysis, distinguishing it mechanistically from both ortho and para isomers [1].
| Evidence Dimension | Photodecarboxylation quantum yield at 367 nm |
|---|---|
| Target Compound Data | Φ ≈ 0.6 (3-nitrophenylacetate ion) |
| Comparator Or Baseline | 2-Nitrophenylacetate ion: Φ ≈ 0.04; 4-Nitrophenylacetate ion: Φ ≈ 0.6; 2,4-Dinitrophenylacetate ion: Φ ≈ 0.04 |
| Quantified Difference | 15-fold higher quantum yield versus ortho-nitro isomer; equivalent to para-nitro isomer |
| Conditions | Aqueous solution, pH > pKa (ionized form), irradiation at 367 nm, ambient temperature [1] |
Why This Matters
For applications requiring efficient photochemical decarboxylation (e.g., photo-caging groups), the 3-nitro isomer provides high photoreactivity while avoiding ortho-specific hydrogen-transfer quenching pathways that severely limit CO₂ release yield.
- [1] Margerum, J. D., & Petrusis, C. T. (1969). The Photodecarboxylation of Nitrophenylacetate Ions. Journal of the American Chemical Society, 91(10), 2467-2472. DOI: 10.1021/ja01038a008 View Source
- [2] Mewes, J.-M., Pepler, E., Wachtveitl, J., & Dreuw, A. (2012). Combined theoretical and experimental investigation of the photodecarboxylation of nitrophenylacetates. Journal of Physical Chemistry A, 116(48), 11846-11862. DOI: 10.1021/jp3071629 View Source
